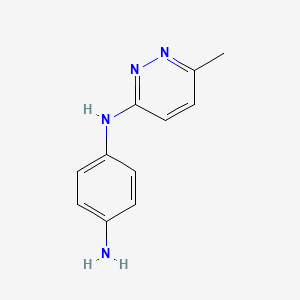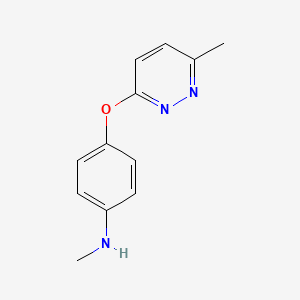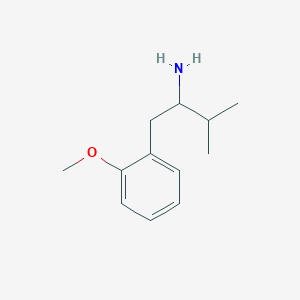
1-(2-Methoxyphenyl)-3-methylbutan-2-amine
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-methylbutan-2-amine, also known as 2-Methyl-3-(2-methoxyphenyl)butanamine, is a chemical compound that belongs to the family of phenethylamines. It is commonly referred to as 'ortho-methoxymethamphetamine' or 'PMMA'. This compound is a structural analogue of amphetamine and methamphetamine and has been found to possess psychoactive properties.
Applications De Recherche Scientifique
Application in the Synthesis of Urapidil
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : “1-(2-Methoxyphenyl)piperazine” is used in the synthesis of Urapidil, an important drug for the treatment of essential hypertension and hypertensive emergencies .
- Methods of Application : The synthetic route starts with the addition reaction of “1-(2-Methoxyphenyl)piperazine” and oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form the key intermediate "3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol" .
- Results or Outcomes : The overall yield of this route is about 45%. The structure of the final product was confirmed by 1H-NMR, 13C-NMR, and HRMS .
Application in the Development of 5-HT1A Receptor Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of Application : Compounds bearing the “2-MeO-Ph-piperazine” moiety, linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine, were synthesized and tested for their binding affinity against the 5-HT1A receptor .
- Methods of Application : The synthesis of these compounds involved the use of "1-(2-Methoxyphenyl)piperazine" .
- Results or Outcomes : The compounds proved to be highly selective ligands towards the 5-HT1A receptor, with binding constants of 1.2 nM and 21.3 nM, respectively .
Application in Neuroreceptor Imaging
- Scientific Field : Neuroimaging
- Summary of Application : “1-(2-Methoxyphenyl)piperazine” is used in the synthesis of macrocyclic appended compounds for 5-HT1A neuroreceptor imaging .
- Methods of Application : The synthesis involves conjugating the chloroacetylated derivative of “1-(2-Methoxyphenyl)piperazine” with trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA). The resulting compound is then labeled with GdCl3 and 68GaCl3 for MRI (relaxivity studies) and PET respectively .
- Results or Outcomes : The longitudinal relaxivity (r1), and transverse relaxivity (r2), were determined to be 6.66 and 11.486 mM .
Application in Functionalizing Pyrazolylvinyl Ketones
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(2-Methoxyphenyl)piperazine” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application in Functionalizing Pyrazolylvinyl Ketones
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(2-Methoxyphenyl)piperazine” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application in Preparing Cyclic Amine Substituted Tröger’s Base Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(2-Methoxyphenyl)piperazine” can be used to prepare cyclic amine substituted Tröger’s base derivatives .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)11(13)8-10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSNFYGHNPNIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-methylbutan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



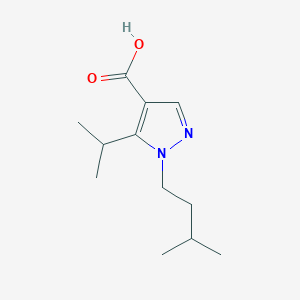
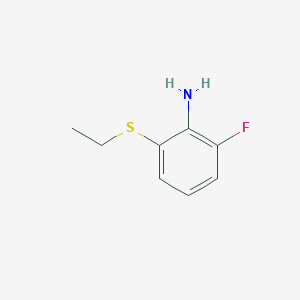
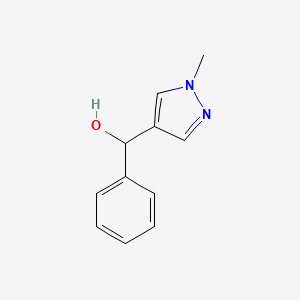
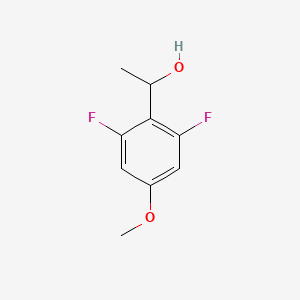
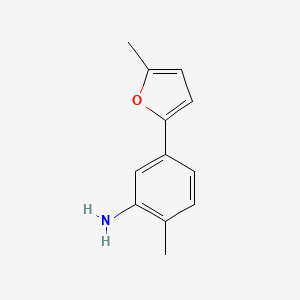
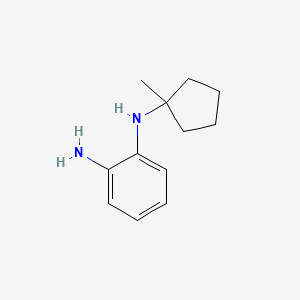
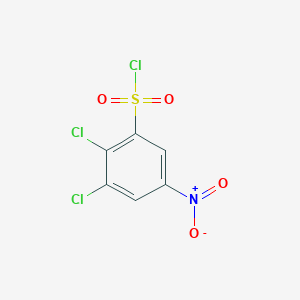
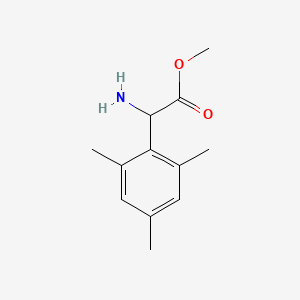
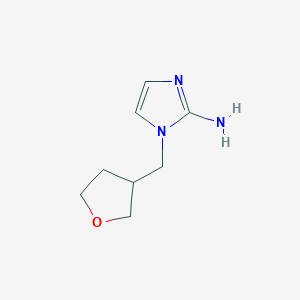
![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)
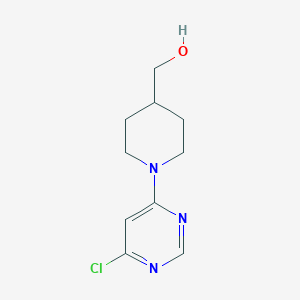
![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)
